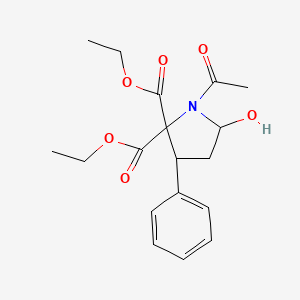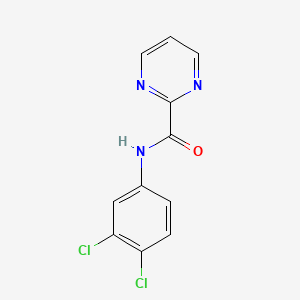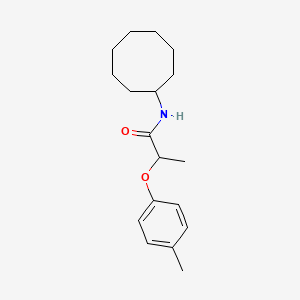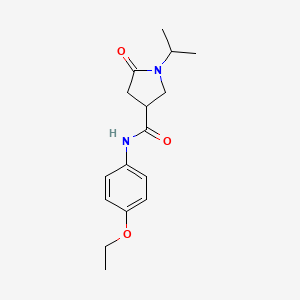![molecular formula C16H19N3O3 B5602011 2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B5602011.png)
2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide is 301.14264148 g/mol and the complexity rating of the compound is 380. The solubility of this chemical has been described as 43.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Related Compounds
Research into compounds with structural similarities to "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" provides insights into synthetic pathways and the properties of related chemical entities. For instance, Demina and Konshin (1992) discussed the synthesis and properties of 2-amino-4,6-dimethylnicotinic acid arylamides, demonstrating methods to derive derivatives with potential biological activities (Demina & Konshin, 1992).
Antimicrobial Activity
Ghorab et al. (2017) explored the antimicrobial activity of derivatives carrying biologically active sulfonamide moieties, which shares a common theme with investigating the potential biological applications of "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide". Their findings on the antimicrobial properties of these compounds could provide a foundation for assessing the potential antimicrobial applications of related substances (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzymatic Modification for Antioxidant Capacity
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. While this study focuses on a specific phenolic compound, the methodology and findings could be relevant to understanding how "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" might be modified or utilized in antioxidant research (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Potential Applications in Medicinal Chemistry
The use of gem-dimethyl groups in medicinal chemistry, as discussed by Talele (2017), showcases the strategic incorporation of structural features to enhance drug properties. This perspective might be applicable to the optimization and evaluation of "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" for medicinal purposes, considering its structural complexity and potential for modification (Talele, 2017).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyanilino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9-7-10(2)18-16(14(9)15(17)20)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFWNIHEWNVVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Phenylphenyl)methylthio]benzoxazole](/img/structure/B5601928.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)

![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
![2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B5601950.png)
![3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5601954.png)


![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)


![4-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-fluoropyridine](/img/structure/B5601984.png)


